molecular formula C10H20ClNO B1274490 N,N-di-sec-butyl-2-chloroacetamide CAS No. 32322-33-1

N,N-di-sec-butyl-2-chloroacetamide

Cat. No.: B1274490
CAS No.: 32322-33-1
M. Wt: 205.72 g/mol
InChI Key: OATNNNLJLRYGDZ-UHFFFAOYSA-N
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Description

N,N-di-sec-butyl-2-chloroacetamide: is an organic compound with the molecular formula C10H20ClNO and a molecular weight of 205.725 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-di-sec-butyl-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with di-sec-butylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction is exothermic and requires careful temperature control, usually maintained at 0-5°C. The product is then purified by recrystallization or distillation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The reaction mixture is continuously stirred, and the product is separated using industrial-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: N,N-di-sec-butylacetamide derivatives.

    Hydrolysis: N,N-di-sec-butylacetamide and hydrochloric acid.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

N,N-di-sec-butyl-2-chloroacetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-di-sec-butyl-2-chloroacetamide involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical research. The compound targets specific molecular pathways, depending on the functional groups present in the biological molecules it interacts with .

Comparison with Similar Compounds

Uniqueness: N,N-di-sec-butyl-2-chloroacetamide is unique due to its combination of steric hindrance from the sec-butyl groups and the reactivity of the chloroacetamide moiety. This makes it particularly useful in selective chemical reactions and as a research tool in various scientific fields .

Properties

IUPAC Name

N,N-di(butan-2-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO/c1-5-8(3)12(9(4)6-2)10(13)7-11/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATNNNLJLRYGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400084
Record name N,N-di-sec-butyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32322-33-1
Record name 2-Chloro-N,N-bis(1-methylpropyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32322-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-di-sec-butyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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